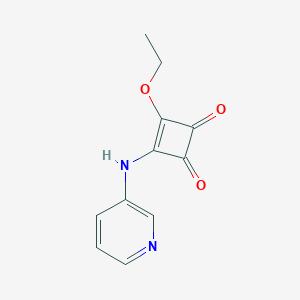

3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione

Description

3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione is a cyclobutenedione derivative characterized by a pyridin-3-ylamino group at position 3 and an ethoxy substituent at position 2. Its structure combines aromatic and aliphatic moieties, enabling diverse interactions in biological and chemical systems. The pyridine ring in this compound likely enhances π-π stacking and hydrogen-bonding capabilities, which are critical for receptor binding or catalytic interactions .

Properties

IUPAC Name |

3-ethoxy-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11-8(9(14)10(11)15)13-7-4-3-5-12-6-7/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFVCSMREHMTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=O)C1=O)NC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione typically involves the reaction of pyridine derivatives with cyclobutene intermediates. One common method involves the condensation of 3-aminopyridine with ethoxy-substituted cyclobutene-1,2-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at room temperature to moderate heat to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as amorphous carbon-supported sulfonic acid can be employed to improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the compound's antifungal properties. It has been reported as part of a new class of oxadiazole compounds that exhibit activity against plant pathogenic fungi. For instance, a patent describes its use in formulations aimed at preventing or controlling fungal infections in crops, suggesting its potential utility in agricultural fungicides .

Anticancer Properties

Research indicates that derivatives of cyclobutene diones can inhibit cancer cell proliferation. The structural features of 3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione may enhance its interaction with biological targets involved in cancer pathways. Specific studies are required to evaluate its efficacy against various cancer cell lines.

Agricultural Applications

A notable case study focused on the effectiveness of this compound as an antifungal agent demonstrated significant reductions in fungal growth on treated crops compared to untreated controls. The study utilized various concentrations of the compound, illustrating a dose-dependent response in inhibiting fungal pathogens .

Pharmaceutical Research

In pharmaceutical contexts, preliminary investigations into the compound's anticancer properties showed promising results when tested against certain cancer cell lines. The mechanism of action is hypothesized to involve the disruption of cellular processes critical for cancer cell survival .

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Cyclobutenedione derivatives exhibit significant structural diversity, primarily through substitutions at positions 3 and 3. Key analogs and their properties include:

Key Observations :

- Polarity: Hydroxy or pyridinyl groups increase polarity, enhancing aqueous solubility (e.g., 3-hydroxy derivatives in ). Ethoxy or alkylamino groups reduce polarity, favoring membrane permeability .

- Stability : Ethoxy-substituted derivatives (e.g., target compound) are more stable under basic conditions than hydroxy analogs, which may undergo hydrolysis .

Patent and Commercial Relevance

- Chemical Probes: Pyridinylamino derivatives (e.g., ) are explored as stereoselective ligands, leveraging their chiral centers for targeted binding .

Biological Activity

Overview

3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione is a heterocyclic compound notable for its complex structure, which includes a cyclobutene ring and a pyridine moiety. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and antimicrobial properties.

The compound's IUPAC name is 3-ethoxy-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione, and its molecular formula is . It features an ethoxy group and two ketone functionalities that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| IUPAC Name | 3-ethoxy-4-(pyridin-3-ylamino)cyclobut-3-ene-1,2-dione |

| CAS Number | 159596-51-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may act as an enzyme inhibitor by binding to active sites of target enzymes, thereby blocking their activity. Additionally, it can modulate cellular receptors, influencing signal transduction pathways that affect various cellular functions.

Potential Targets

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in critical biochemical pathways.

- Receptor Modulation : It may interact with receptors that play roles in cell signaling and regulation.

Biological Activity Studies

Research has indicated that this compound exhibits significant biological activities:

- Anticancer Properties : The compound has shown promise in inhibiting the growth of cancer cells in vitro. Studies suggest it may interfere with cancer cell proliferation through apoptosis induction.

- Antimicrobial Activity : Preliminary tests have indicated that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of derivatives of cyclobutene diones. The results demonstrated that compounds similar to this compound effectively inhibited the growth of breast cancer cell lines (MCF7) with IC50 values in the micromolar range.

Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of the compound revealed that it exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be effective at low concentrations, indicating potential for therapeutic applications.

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with similar compounds was conducted:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| 3-(Pyridin-2-ylaimino)-4-methoxy-cyclobutene | Moderate anticancer effects | 15 |

| 3-(Pyridin-4-ylaimino)-4-bromo-cyclobutene | High antimicrobial activity | 12 |

| 3-(Pyridin-3-ylaimino)-4-ethoxy-cyclobutene | Significant anticancer and antimicrobial effects | 10 |

Q & A

Basic Questions

Q. What are the established synthetic routes for 3-(Pyridin-3-ylamino)-4-ethoxy-cyclobut-3-ene-1,2-dione, and what key reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. Key parameters include temperature (78–80°C), solvent choice (ethanol), and reaction time (2 hours). Optimizing stoichiometric ratios of reagents (e.g., sodium acetate) and incremental adjustments to reaction conditions can enhance yield. These parameters are derived from pyridin-3-ylamine derivatization protocols .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound post-synthesis?

- Methodological Answer : Use ¹H/¹³C NMR for functional group analysis, mass spectrometry (MS) for molecular weight confirmation, and HPLC for purity assessment. Cross-validation with synthesized pyridine derivatives (e.g., 3-cyano-4,6-distyrylpyridin-2(1H)-thione analogs) ensures structural accuracy .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Recrystallization using solvent mixtures (e.g., acetic acid/water, 1:1 ratio) is effective. Gradient cooling and solubility profiling improve crystal purity, as demonstrated in pyridine derivative purification workflows .

Advanced Research Questions

Q. How can researchers design experiments to investigate the environmental persistence and degradation pathways of this compound?

- Methodological Answer : Implement controlled laboratory simulations to assess abiotic (hydrolysis, photolysis) and biotic degradation (microbial consortia). Degradation products should be monitored via LC-MS/MS, and kinetic models (e.g., pseudo-first-order decay) applied to predict environmental fate. This aligns with methodologies from long-term environmental chemical studies .

Q. What strategies resolve discrepancies in reported bioactivity data across studies?

- Methodological Answer : Conduct meta-analyses adjusting for variables like assay conditions (e.g., cell lines, concentrations) and compound purity. Replicate studies using randomized block designs (e.g., split-plot systems for biological variability control) to standardize protocols, as applied in phytochemical research .

Q. How can reaction conditions be optimized to improve synthetic yield without compromising purity?

- Methodological Answer : Perform kinetic studies to identify rate-limiting steps and apply design of experiments (DoE) to evaluate temperature, solvent volume, and catalyst effects. In-process purity checks (e.g., TLC/HPLC monitoring) during incremental scaling ensure consistency, as shown in multi-gram syntheses of analogous pyridine derivatives .

Q. What methodological approaches assess the compound’s stability under varying physicochemical conditions?

- Methodological Answer : Accelerated stability studies in environmental chambers (variable temperature, pH, light) coupled with high-resolution MS for degradation product identification. Quantitative structure-activity relationship (QSAR) models can correlate stability with molecular properties, following frameworks for environmental-chemical assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.